

# Comparative Profile: Ibogaine vs. Noribogaine

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## Compound Focus: Ibogaine

CAS No.: 83-74-9

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Feature	Ibogaine	Noribogaine
Origin	Natural alkaloid from <i>Tabernanthe iboga</i> ; also a prodrug to noribogaine [1] [2]	Active metabolite of ibogaine [1] [3]

| **Primary Anti-Addictive Mechanisms** | • NMDA receptor antagonism [1] [4] •  $\kappa$ -opioid receptor antagonism [3] •  $\sigma_2$  receptor agonist [1] •  $\alpha_3\beta_4$  nicotinic acetylcholine receptor antagonism [1] [4] | • **G-protein biased  $\kappa$ -opioid receptor agonist** [3] • Serotonin reuptake inhibitor (SERT) [1] [4] [2] • Weak  $\mu$ -opioid receptor antagonist [3] | | **Key Pharmacokinetics** | • Rapid oral absorption [5] • Half-life: ~7 hours [2] • Metabolized by CYP2D6 [5] [4] | • Peak concentrations at 2-4 hours [5] [6] • **Half-life: 24-49 hours** [1] [6] [2] | | **Demonstrated Efficacy** | Reduces opioid withdrawal and craving; effective for cocaine, methamphetamine, and alcohol in animal and human observational studies [1] [7] [8] | Suppresses withdrawal symptoms and drug-seeking behavior in animal models; maintains abstinence [1] [3] | | **Primary Safety Concerns** | • **Cardiotoxicity (Long QT syndrome)** [1] [2] [9] • Neurotoxicity (in rodents at high doses) [1] [8] [2] • Potentially fatal in unsupervised settings [9] | • Limited human safety data [6] • Theoretical cardiac risk (shared mechanism with **ibogaine**) [1] | | **Subjective Psychoactive Effects** | Potent oneiric (dream-like) state and immersive visions; introspection and autobiographical memory retrieval [1] [2] | Generally reported as non- or minimally hallucinogenic [3] |

## Detailed Experimental Data and Protocols

For researchers, the methodological details from key studies provide critical context for the data summarized above.

## Clinical Pharmacokinetic and Safety Study of Noribogaine

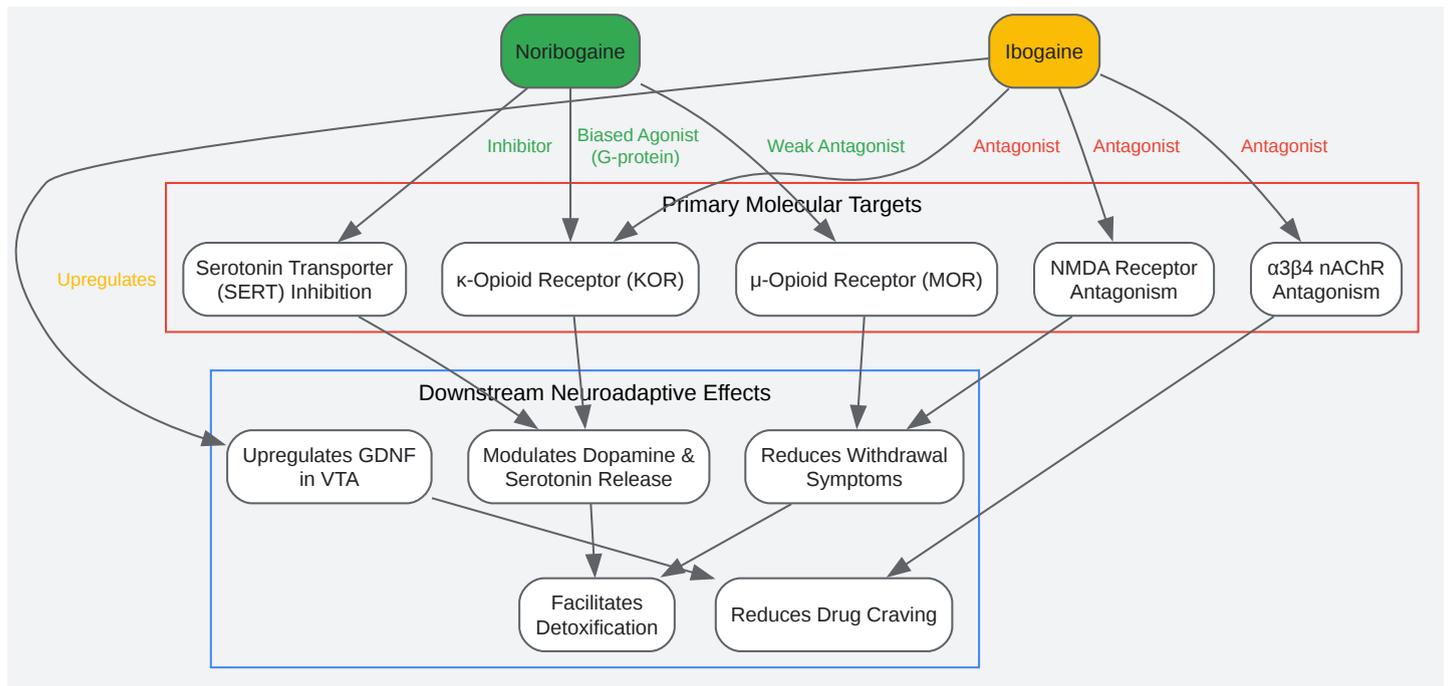
- **Objective:** To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending oral doses of **noribogaine** in healthy volunteers [6].
- **Protocol:**
  - **Design:** Randomized, double-blind, placebo-controlled, parallel-group study.
  - **Participants:** 36 healthy male volunteers divided into 4 cohorts (n=9 each).
  - **Dosing:** Each cohort received single oral doses of 3, 10, 30, or 60 mg of **noribogaine** or a matching placebo.
  - **Assessments:** Intensive safety monitoring and PK blood sampling over 216 hours (9 days). PD assessments included pupillometry (a measure of opioid receptor activity) and cold-pressor testing [6].
- **Key Findings:**
  - **Noribogaine** was safe and well-tolerated at doses up to 60 mg.
  - PK was linear, with a mean half-life ranging from 28 to 49 hours across dose groups.
  - **No mu-opioid agonist effects** were detected, differentiating it from classic opioids [6].

## CYP2D6-Mediated Metabolism of Ibogaine

- **Objective:** To evaluate the influence of CYP2D6 enzyme activity on the PK and PD of **ibogaine** [5].
- **Protocol:**
  - **Design:** A clinical trial in 21 healthy subjects.
  - **Intervention:** Subjects were pretreated for 6 days with either a placebo or the CYP2D6 inhibitor paroxetine. Subsequently, all subjects received a single 20 mg oral dose of **ibogaine**.
  - **Assessments:** PK profiling of **ibogaine** and **noribogaine** over 168 hours [5].
- **Key Findings:**
  - In subjects with inhibited CYP2D6 activity (paroxetine group), **ibogaine** exposure (AUC) was significantly higher, and its half-life was longer (10.2 hours).
  - The extent of **noribogaine** exposure was similar between groups, but total active moiety (**ibogaine** + **noribogaine**) exposure was doubled in CYP2D6 inhibited subjects.
  - This study highlights the critical importance of **CYP2D6 genotyping** before **ibogaine** administration to mitigate overdose risk [5].

## Signaling Pathways and Neuropharmacology

The anti-addictive effects of **ibogaine** and **noribogaine** arise from complex interactions with multiple neurotransmitter systems. The diagram below illustrates their primary molecular targets and downstream effects on addiction-related neurocircuitry.



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This diagram illustrates the distinct yet overlapping pathways through which **ibogaine** and **noribogaine** exert their effects. **Ibogaine**'s action is broad, primarily through **antagonism** at several receptors, which is thought to contribute to its rapid interruption of addiction. **Noribogaine**'s action is more focused, characterized by its unique **G-protein biased agonism** at the KOR and its action as a serotonin reuptake inhibitor, which is linked to sustained mood stabilization and anti-craving effects [1] [3] [4].

## Key Implications for Research and Development

- **Ibogaine's Value:** Its efficacy seems to stem from a "reset" of multiple neurochemical pathways simultaneously, potentially providing a rapid detoxification and psychological insight through its oneiric state [1] [4].
- **Noribogaine's Potential:** Its long half-life, non-hallucinogenic nature, and unique  $\kappa$ -opioid mechanism make it a promising candidate for developing a safer, long-term maintenance therapy for addiction [3] [6].
- **Major Hurdle:** The cardiotoxic risk (long QT syndrome) associated with hERG channel blockade is a critical barrier for both compounds and must be addressed in any drug development program [1] [2] [9].
- **Future Directions:** Research is actively exploring non-hallucinogenic and non-cardiotoxic analogues, such as **18-MC** (a derivative of **ibogaine**) and **tabernanthalog**, to retain therapeutic benefits while mitigating risks [2].

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